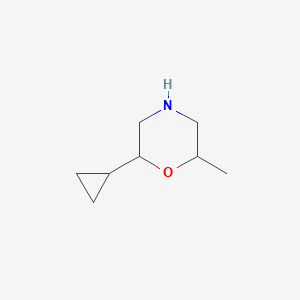
2-Cyclopropyl-6-methylmorpholine
Übersicht
Beschreibung
2-Cyclopropyl-6-methylmorpholine is a chemical compound with the CAS Number: 1343652-74-3. It has a molecular weight of 141.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H15NO/c1-6-4-9-5-8(10-6)7-2-3-7/h6-9H,2-5H2,1H3 . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
2-Cyclopropyl-6-methylmorpholine and its derivatives have diverse applications in chemical synthesis and medicinal chemistry. The cyclopropyl moiety, a common structural motif in this compound, is known for its chemical reactivity and ability to impart certain desirable properties to molecules, such as increased potency and selectivity in drug targets. For instance, cyclopropyl-containing molecules have been utilized in the development of various pharmaceuticals and as intermediates in organic synthesis.
Cyclopropyl as a Building Block : The cyclopropyl ring is used in the synthesis of complex molecules. It's known for its contribution to the stability and potency of drugs, making it a valuable component in drug development. The versatility of the cyclopropyl fragment in preclinical/clinical drug molecules has been recognized for enhancing potency and reducing off-target effects (Talele, 2016).
Synthesis of Cyclopropyl-Containing Amino Acids : Compounds like Methyl 2‐(Benzyloxycarbonylamino)‐2‐cyclopropylideneacetate have been prepared as intermediates for the synthesis of cyclopropyl-containing amino acids. These molecules have applications in the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides (Limbach et al., 2009).
Synthesis of Carba-Sugars : Cyclopropyl derivatives have been used in the synthesis of carba-sugar enones, also known as gabosines. These are important due to their structural similarity to natural sugars and potential biological activity (Corsaro et al., 2006).
Creation of Conformationally Restricted Analogues : Cyclopropane rings are utilized to restrict the conformation of biologically active compounds, thereby improving activity and aiding in the study of bioactive conformations. This approach has been used in designing conformationally restricted analogues of histamine (Kazuta et al., 2002).
Bromophenol Derivatives Synthesis : Bromophenol derivatives with cyclopropyl moieties have been synthesized and evaluated for their inhibitory effects on various enzymes, showing the significance of cyclopropyl derivatives in enzyme inhibition studies and potential therapeutic applications (Boztaş et al., 2019).
Development of Anesthetics : The incorporation of the cyclopropyl group in anesthetic compounds has been studied to understand its effects on the anesthetic properties, highlighting its potential to introduce stereoselective effects and improve the anesthetic profiles (Qin et al., 2017).
Safety and Hazards
The compound is classified as a danger according to its safety information. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-9-5-8(10-6)7-2-3-7/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKRUMKDAJVRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



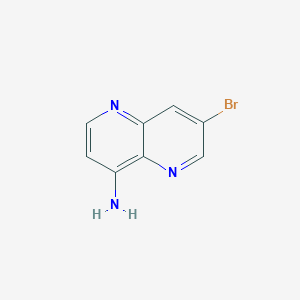

![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)
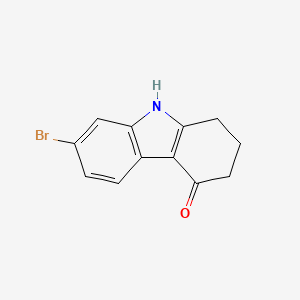
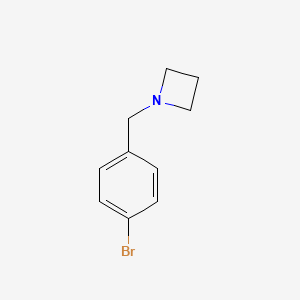
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
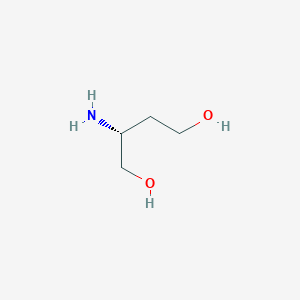
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)


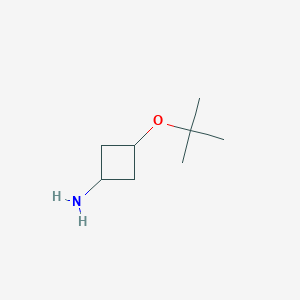
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)